molecular formula C21H24N2O2 B3666813 N-benzyl-1-(2-phenylacetyl)piperidine-4-carboxamide

N-benzyl-1-(2-phenylacetyl)piperidine-4-carboxamide

Cat. No.: B3666813
M. Wt: 336.4 g/mol
InChI Key: BUFIPPXKPUWXCZ-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-phenylacetyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, specific information about the mechanism of action of “N-benzyl-1-(phenylacetyl)-4-piperidinecarboxamide” is not available in the retrieved data .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions. For similar compounds, safety data sheets provide information about hazards, precautionary statements, first-aid measures, and disposal instructions .

Future Directions

The future directions in the study of similar compounds involve the synthesis of new complexes and the exploration of their potential applications. For instance, new platinum complexes having N-benzyl 1,3-propanediamine derivatives as ligands have been synthesized for potential use as antineoplastic agents . Another direction is the design and synthesis of multi-target inhibitors of monoamine oxidase and cholinesterase for the treatment of depression and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-phenylacetyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with benzyl and phenylacetyl groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process often requires careful control of temperature, pressure, and pH to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-phenylacetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-benzyl-1-(2-phenylacetyl)piperidine-4-carboxamide has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-(2-phenylacetyl)piperidine-4-carboxamide is unique due to the presence of both benzyl and phenylacetyl groups, which may confer distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

N-benzyl-1-(2-phenylacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-20(15-17-7-3-1-4-8-17)23-13-11-19(12-14-23)21(25)22-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFIPPXKPUWXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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